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Introduction
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound that serves as a

versatile flavoring agent in the food and beverage industry. As an oxidized form of vanillin, it

imparts a characteristic mild, creamy, and vanilla-like sensory profile.[1][2] Beyond its primary

flavoring function, vanillic acid also contributes to the sourness, bitterness, and astringency of

food products, adding complexity to the overall taste experience.[3]

Naturally present in a variety of plants, fruits, and fermented products, vanillic acid is a key

component in the flavor profile of vanilla extract, açaí oil, olive oil, and wine.[4][5][6] It is also a

significant metabolite in humans following the consumption of green tea.[6] In addition to its

sensory properties, vanillic acid is recognized for its antioxidant and anti-inflammatory

activities, making it a compound of interest for drug development and nutraceutical

applications.[7] This guide provides an in-depth technical overview of its properties, analytical

methods, and the molecular mechanisms underlying its perception and bioactivity.
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Physicochemical Data
Vanillic acid is a white to pale yellow crystalline powder that is stable under standard

conditions.[2] Its properties are summarized in Table 1.

Table 1: Physicochemical Properties of Vanillic Acid

Property Value Reference(s)

IUPAC Name
4-hydroxy-3-
methoxybenzoic acid

[8]

Synonyms p-Vanillic acid, FEMA 3988 [8]

CAS Number 121-34-6 [2]

Molecular Formula C₈H₈O₄ [2]

Molar Mass 168.15 g/mol [2]

Appearance
White to pale yellow

powder/crystals
[2]

Melting Point 210 - 213 °C [6]

| Odor Profile | Creamy, powdery, vanilla-like |[1] |

Solubility
The solubility of vanillic acid is dependent on the solvent, temperature, and pH. It is slightly

soluble in water, with solubility increasing at higher temperatures. It is readily soluble in organic

solvents like ethanol.[9][10] The formation of its anionic species at higher pH levels increases

its solubility in aqueous solutions.[9]

Table 2: Solubility of Vanillic Acid
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Solvent Temperature Solubility Reference(s)

Water 14 °C 1.5 mg/mL [10]

Water 293.15 K (20 °C)
1.95 x 10⁻³ (mole

fraction)
[11]

Water 323.15 K (50 °C)
6.84 x 10⁻³ (mole

fraction)
[11]

Ethanol 293.15 K (20 °C)
1.69 x 10⁻¹ (mole

fraction)
[11]

| Ethanol | 323.15 K (50 °C) | 3.32 x 10⁻¹ (mole fraction) |[11] |

Sensory Profile and Detection Thresholds
Vanillic acid contributes a complex sensory profile. Its primary characteristic is a mild, creamy,

and sweet aromatic profile reminiscent of vanilla.[2] However, it also elicits gustatory

sensations of sourness, bitterness, and astringency, particularly with repeated exposure.[3]

Specific sensory detection and recognition thresholds for vanillic acid are not widely reported

in the literature. For context, vanillin, a closely related compound, has reported odor detection

thresholds that vary significantly with the matrix, such as 78.9 µg/L in sake and 65 µg/L in wine.

[12][13] This highlights the importance of the food matrix in sensory perception.

Natural Occurrence and Regulatory Status
Occurrence in Foods
Vanillic acid is naturally present in a wide range of food products. Its concentration can vary

significantly based on the source, variety, and processing methods.

Table 3: Concentration of Vanillic Acid in Various Food Products
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Food Product Concentration Range Reference(s)

Açaí Oil 1616 ± 94 mg/kg [6]

Virgin Olive Oil 0.02 - 3.46 mg/kg [9][14]

White Wine 0.01 - 12.39 mg/L [10][15]

Red Wine 0.0018 - 0.1 mg/L [16]

| Amomum villosum (spice) | 0.545 mg/g |[17] |

Regulatory Status
FDA (U.S. Food and Drug Administration): Vanillic acid is listed by the Flavor and Extract

Manufacturers Association (FEMA) as a GRAS (Generally Recognized as Safe) substance,

with the designation FEMA No. 3988.[8][18] The FDA recognizes FEMA's GRAS lists as

reliable industry assessments.[18] Vanillin, its precursor, is also listed as GRAS under 21

CFR 182.60.[19]

EFSA (European Food Safety Authority): Vanillic acid is a known metabolite of vanillin, a

flavoring agent evaluated by EFSA. An Acceptable Daily Intake (ADI) of 10 mg/kg body

weight per day has been established for vanillin by the Joint FAO/WHO Expert Committee on

Food Additives (JECFA), and EFSA opinions consider the intake of vanillin from various

sources, which would metabolize to vanillic acid, to be of no safety concern at current

exposure levels.[20]

Experimental Protocols
Protocol for Quantification of Vanillic Acid by HPLC
This protocol provides a representative method for the quantitative analysis of vanillic acid in

liquid matrices like wine, adapted from published methodologies.[17][21]

Objective: To determine the concentration of vanillic acid in a liquid food sample.

Materials:
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High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector

(DAD) or UV detector.

Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 2.7 µm particle size).[21]

Solvent A: 0.1-0.2% Acetic or Formic Acid in HPLC-grade water.[17][21]

Solvent B: Acetonitrile or Methanol.[17][21]

Vanillic acid analytical standard.

Sample filtration units (0.45 µm).

Volumetric flasks and pipettes.

Procedure:

Standard Preparation: Prepare a stock solution of vanillic acid (e.g., 1000 mg/L) in

methanol. Create a series of calibration standards (e.g., 1, 2.5, 5, 10, 15, 25 mg/L) by

diluting the stock solution with the mobile phase.[21]

Sample Preparation: For clear liquid samples like white wine, direct injection after filtration

through a 0.45 µm filter may be possible.[21] For more complex matrices, a solid-phase

extraction (SPE) cleanup step may be necessary.

Chromatographic Conditions:

Column: C18 reversed-phase column.

Mobile Phase: A gradient elution is typically used. For example: Start with 96% A / 4% B,

ramp to 50% B over 40 minutes.[14]

Flow Rate: 0.8 - 1.0 mL/min.[17][21]

Column Temperature: 35 °C.[17]

Injection Volume: 15 - 20 µL.[14][17]
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Detection: Monitor at the absorption maximum for vanillic acid, approximately 260 nm.

[17]

Analysis: Inject the prepared standards to construct a calibration curve (Peak Area vs.

Concentration). Inject the prepared samples.

Quantification: Determine the concentration of vanillic acid in the samples by interpolating

their peak areas from the calibration curve.

Table 4: Example HPLC Method Validation Parameters from Literature

Parameter Vanillic Acid Reference(s)

Linearity (R²) > 0.999 [22]

Limit of Detection (LOD) 1.7 µg/L (in sake, LC-MS/MS) [13]

| Limit of Quantification (LOQ) | 1.46 mg/L (in wine, HPLC-UV) |[21] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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